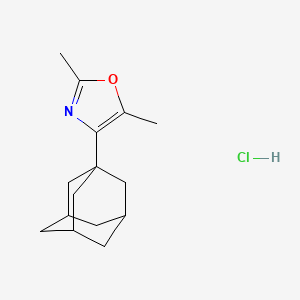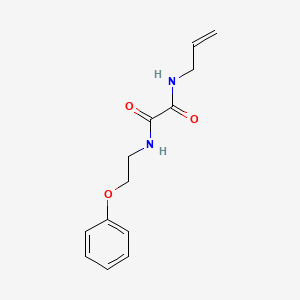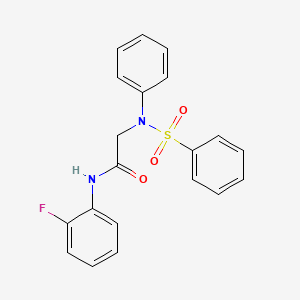
4-(1-Adamantyl)-2,5-dimethyl-1,3-oxazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Adamantyl)-2,5-dimethyl-1,3-oxazole;hydrochloride is a compound that features an adamantyl group attached to an oxazole ring. The adamantyl group is a bulky, lipophilic moiety known for enhancing the pharmacokinetic properties of molecules, making them more effective in crossing biological membranes. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-2,5-dimethyl-1,3-oxazole typically involves the reaction of 1-adamantylamine with 2,5-dimethyl-1,3-oxazole under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to make the process more sustainable.
化学反応の分析
Types of Reactions
4-(1-Adamantyl)-2,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce saturated heterocycles.
科学的研究の応用
4-(1-Adamantyl)-2,5-dimethyl-1,3-oxazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and nanotechnology applications.
作用機序
The mechanism of action of 4-(1-Adamantyl)-2,5-dimethyl-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantyl group.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantyl group.
Rimantadine: Another antiviral compound related to amantadine.
Uniqueness
4-(1-Adamantyl)-2,5-dimethyl-1,3-oxazole;hydrochloride is unique due to the presence of both the adamantyl group and the oxazole ring. This combination imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
4-(1-adamantyl)-2,5-dimethyl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-9-14(16-10(2)17-9)15-6-11-3-12(7-15)5-13(4-11)8-15;/h11-13H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJACMHZLEMIFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5016584.png)
![4-butoxy-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5016593.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5016603.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B5016611.png)
![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![2-benzyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5016629.png)
![5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)

![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)
![pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5016650.png)

![N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine](/img/structure/B5016673.png)
